2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride
Overview
Description
2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C8H15ClN2O. It is a versatile small molecule scaffold used in various research and industrial applications .
Preparation Methods
The synthesis of 2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride involves multiple steps. One common synthetic route includes the reaction of 2-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale production .
Chemical Reactions Analysis
2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride can be compared with similar compounds such as:
2-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine: This compound has a similar structure but differs in the position of the amine group.
Other oxazole derivatives: These compounds share the oxazole ring but have different substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-5-7(8(3,4)9)6(2)11-10-5;/h9H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQUOEFDQZUPIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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